Hexyl 2-cyanoacrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

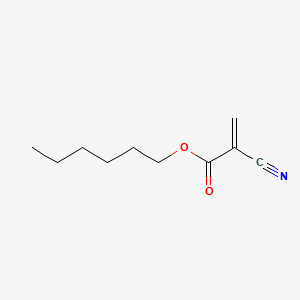

Hexyl 2-cyanoacrylate, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medical Applications

Hexyl 2-cyanoacrylate has been utilized in numerous medical fields:

Surgical Adhesive

- General Surgery : It is frequently used for skin closure in surgical procedures. Studies have shown that this compound can reduce postoperative pain and improve patient satisfaction compared to traditional suturing techniques. For instance, in inguinal hernia repairs using the Lichtenstein technique, patients experienced less acute pain when treated with this compound compared to sutures .

- Orthopedic Surgery : This adhesive is employed for securing prosthetic meshes in abdominal wall repairs. Research indicates that it provides optimal fixation without significant complications, demonstrating good biocompatibility .

Dental Applications

- Periodontics : this compound has been used for fixing resorbable membranes in guided tissue regeneration procedures. Clinical cases have reported successful outcomes with minimal complications .

- Oral Surgery : It is effective for closing intraoral wounds and has been utilized in various dental surgeries, including apicectomy and mucogingival grafts .

Ophthalmic Surgery

- In ophthalmology, this compound is used for sealing corneal perforations and lacerations, contributing to enhanced healing processes .

Case Study 1: Inguinal Hernia Repair

A randomized controlled trial involving 58 patients compared the use of this compound with traditional sutures for mesh fixation during inguinal hernia repair. Results indicated that the use of this compound significantly reduced postoperative pain (mean NRS score of 5.7 vs. 6.5) and decreased the duration of surgery (64.5 min vs. 73.3 min) without increasing complications or recurrence rates .

Case Study 2: Oral Surgery

In a study evaluating the use of cyanoacrylate adhesives in oral surgeries, patients reported high satisfaction levels regarding scarring when this compound was applied for wound closure after head and neck surgeries . The adhesive demonstrated effective healing with minimal inflammation.

Comparative Analysis of Cyanoacrylates

| Property | This compound | Butyl Cyanoacrylate | Methyl Cyanoacrylate |

|---|---|---|---|

| Tensile Strength | High | Moderate | Low |

| Histotoxicity | Low | Moderate | High |

| Application Areas | Surgical closures | Endovascular procedures | General adhesive uses |

| Postoperative Pain Level | Lower | Moderate | Higher |

特性

CAS番号 |

3578-06-1 |

|---|---|

分子式 |

C10H15NO2 |

分子量 |

181.23 g/mol |

IUPAC名 |

hexyl 2-cyanoprop-2-enoate |

InChI |

InChI=1S/C10H15NO2/c1-3-4-5-6-7-13-10(12)9(2)8-11/h2-7H2,1H3 |

InChIキー |

XDZLHTBOHLGGCJ-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)C(=C)C#N |

正規SMILES |

CCCCCCOC(=O)C(=C)C#N |

Key on ui other cas no. |

3578-06-1 |

同義語 |

hexyl cyanoacrylate polymer PHCA poly(hexyl-2-cyanoacrylate) polyhexyl cyanoacrylate |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。